molecular formula C25H22FNO4 B583302 5-Oxo Pitavastatin CAS No. 222306-15-2

5-Oxo Pitavastatin

Cat. No.: B583302
CAS No.: 222306-15-2
M. Wt: 419.452
InChI Key: GSCOCVOFYBEZGB-TZZQJPOUSA-N
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Description

Contextualization within Pitavastatin (B1663618) Metabolism and Degradation Pathways

The emergence of 5-Oxo Pitavastatin is best understood by examining the metabolic and degradation pathways of its parent compound, Pitavastatin.

Metabolism: The primary metabolic route for Pitavastatin in the human body is glucuronidation, which is facilitated by liver uridine 5'-diphosphate glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7. drugbank.com This process leads to the formation of Pitavastatin lactone, the major metabolite found in human plasma. drugbank.com Unlike many other statins, Pitavastatin undergoes only minimal metabolism through the cytochrome P450 (CYP) system, with minor contributions from the CYP2C9 and CYP2C8 enzymes. drugbank.comclinpgx.org this compound is recognized as a metabolite in this complex system. chemicalbook.comclinpgx.org

Degradation: Beyond its metabolic formation, this compound is also classified as a key degradation impurity. chemicea.com It can form when the active pharmaceutical ingredient (API) is subjected to various stress conditions during manufacturing, formulation, or storage. Forced degradation studies, which are essential for assessing the stability of a drug, have shown that this compound can be generated under several conditions:

Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of this compound. ijirse.com

Basic Hydrolysis: In alkaline conditions (e.g., 2 N NaOH), Pitavastatin degrades to form multiple impurities, including the 5-oxo variant.

Thermal and Humidity Stress: Elevated temperatures (60°C) and high relative humidity (90% RH) have also been shown to produce this compound, among other degradation products.

The table below summarizes findings from forced degradation studies that lead to the formation of this compound.

Stress ConditionDetailsResult
Base Hydrolysis 2 N NaOH, 60°C, 1 hourPitavastatin degraded by ~9.79%, forming Desfluoro, Anti-isomer, Z-, 5-oxo, and Lactone impurities.
Oxidative Hydrolysis 3% H2O2, 25°C, 1 hourPitavastatin degraded by ~7.43%, forming Desfluoro, anti-isomer, Z-isomer, 5-oxo, and lactone impurities.
Thermal Degradation 60°C, 2 daysPitavastatin degraded by ~9.64%, forming six known impurities, including the 5-oxo impurity.
Humidity Stress 25°C, 90% RH, 7 daysPitavastatin degraded by 3.92%, generating 5-oxo impurity, lactone impurity, and Imp-B.

Significance of Metabolite and Impurity Profiling in Drug Development and Quality Control

The study of compounds like this compound is a critical component of modern pharmaceutical development and quality control. This process, known as metabolite and impurity profiling, is mandated by regulatory agencies and serves several essential functions:

Ensuring Safety and Efficacy: The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of a drug. rjpdft.com Metabolites themselves can be pharmacologically active or exert toxic effects. nih.govveeprho.com Therefore, identifying and quantifying these substances is essential to mitigate risks to patient health. globalpharmatek.com

Quality Control: Impurity profiling is fundamental to the quality control of both the active pharmaceutical ingredient (API) and the final drug product. rjpdft.com It helps establish acceptance criteria and ensures batch-to-batch consistency.

Stability Assessment: By identifying degradation products such as this compound, researchers can understand a drug's stability under various environmental conditions. This knowledge is crucial for determining appropriate storage conditions, packaging, and shelf life. globalpharmatek.com

Process Optimization: Understanding how and when impurities are formed allows for the optimization of the API manufacturing process and the drug formulation to minimize their levels. globalpharmatek.com This leads to a higher-quality, more stable final product.

Overview of Research Approaches for Related Chemical Entities

A variety of sophisticated analytical techniques are employed to detect, identify, and quantify related chemical entities like this compound. These methods are crucial for both metabolic studies and impurity profiling in quality control laboratories.

High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for separating impurities in pharmaceuticals. HPLC methods, particularly Reverse-Phase HPLC (RP-HPLC), are developed and validated to separate Pitavastatin from its related substances, including this compound, with high resolution and sensitivity. ijpar.com

Mass Spectrometry (MS): When coupled with chromatography (LC-MS), mass spectrometry is a powerful tool for identifying unknown impurities and metabolites. It provides critical information about the mass-to-charge ratio of a compound, which aids in determining its molecular weight and elemental composition. ijirse.com Tandem mass spectrometry (MS/MS) can further be used to elucidate the chemical structure of the degradation products. ijirse.com

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated impurities. synthinkchemicals.com Other methods like Infrared (IR) spectroscopy also provide complementary structural information. synthinkchemicals.com

Reference Standards: The synthesis and characterization of high-purity reference standards of metabolites and impurities, such as this compound, are essential. synthinkchemicals.combiosynth.com These standards are used for the validation of analytical methods and for the accurate quantification of the impurity in the drug substance or product.

The table below details the key chemical identifiers for this compound.

PropertyValue
IUPAC Name (E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid nih.gov
CAS Number 222306-15-2 nih.gov
Molecular Formula C25H22FNO4 nih.gov
Molecular Weight 419.4 g/mol nih.gov
Synonyms Pitavastatin metabolite M-3, Pitavastatin Impurity 88 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,3R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,19,29H,5-6,13-14H2,(H,30,31)/b12-11+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCOCVOFYBEZGB-TZZQJPOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(=O)CC(CC(=O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(=O)C[C@H](CC(=O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222306-15-2
Record name (3R,6E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)-3-hydroxy-5-oxo-6-heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222306152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,6E)-7-(2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL)-3-HYDROXY-5-OXO-6-HEPTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSZ43HE9FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Biotransformation of 5 Oxo Pitavastatin

Degradation Pathways Leading to 5-Oxo Pitavastatin (B1663618) as an Impurity

Formation under Forced Degradation Conditions

Acid Hydrolysisgoogle.com

Acid hydrolysis can contribute to the degradation of Pitavastatin, potentially leading to the formation of various impurities. Forced degradation studies have indicated that Pitavastatin experiences degradation under acidic conditions. For instance, treatment with 1 N HCl at 60 °C for 1 hour resulted in approximately 7.90% degradation, with the formation of anti-isomer and lactone impurities being prominent . While specific data on the formation of 5-Oxo Pitavastatin under acid hydrolysis conditions is not detailed in the provided snippets, general acid-induced degradation pathways are known to affect statins.

Base Hydrolysisgoogle.com

Degradation under basic conditions has also been observed for Pitavastatin. A study involving 2 N NaOH at 60 °C for 1 hour led to approximately 9.79% degradation of Pitavastatin. This process resulted in the formation of several recognized impurities, including Desfluoro, Anti-isomer, Z-isomer, this compound, and Lactone impurities . This indicates that basic environments can promote the formation of this compound.

Oxidative Hydrolysisgoogle.com

Oxidative stress is another significant factor in Pitavastatin degradation. When subjected to 3% H2O2 at 25 °C for 1 hour, Pitavastatin degraded by approximately 7.43%. This oxidative degradation yielded five recognized impurities, including Desfluoro impurity, anti-isomer impurity, Z-isomer impurity, this compound, and lactone impurity . This suggests that oxidation is a key mechanism for the formation of this compound. One source specifically identifies this compound as forming as a result of oxidation during storage or processing chemicea.com.

Thermal Degradationgoogle.com

Exposure to elevated temperatures can also induce degradation in Pitavastatin. A study where the sample was exposed to 60 °C for 2 days resulted in approximately 9.64% degradation. This thermal stress led to the formation of six known impurities, including Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, this compound, Lactone impurity, and Tertiary butyl ester impurity . This highlights that thermal stress can be a contributing factor to the presence of this compound.

Humidity Stressgoogle.com

Humidity stress can also lead to the degradation of Pitavastatin. Over a seven-day period at 25 °C and 90% relative humidity, Pitavastatin underwent approximately 3.92% degradation. This process generated three recognized impurities, namely this compound, lactone impurity, and Imp-B . This indicates that moisture can also play a role in the formation of this compound.

Process-Related Impurity Formation During Synthesisgoogle.comresearchgate.net

Impurities in Pitavastatin can arise not only from degradation but also as by-products during its synthesis chemicea.com. Process-related impurities are formed due to incomplete reactions, side reactions, or the breakdown of intermediates during the manufacturing process . While specific details on the direct formation of this compound as a process-related impurity during synthesis are not extensively detailed in the provided text, it is listed as a known impurity that needs to be controlled to ensure product purity and compliance with pharmacopeial standards chemicea.comgoogle.comgoogle.com. The presence of this compound in the final product necessitates careful control of synthetic routes and purification steps.

Characterization of Degradation Mechanisms and Kinetics

The characterization of degradation mechanisms and kinetics is essential for understanding how impurities like this compound are formed and for developing stability-indicating analytical methods researchgate.net.

Forced degradation studies are employed to elucidate these mechanisms. Pitavastatin's degradation in various conditions, such as acid, base, oxidation, heat, and humidity, has been investigated to identify its degradation products, including this compound . These studies help in understanding the pathways involved and the rate at which degradation occurs.

The kinetics of degradation are often studied using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) researchgate.net. For instance, studies on Rosuvastatin, a similar statin, suggest that degradation reactions, including the formation of oxo and lactone forms, often follow first-order kinetics researchgate.net. While specific kinetic data for this compound formation from Pitavastatin is not detailed in the provided snippets, the general understanding of statin degradation suggests that these processes are time- and temperature-dependent.

Table 1: Summary of Pitavastatin Degradation Under Stress Conditions Leading to this compound Formation

Stress ConditionReagent/ParametersDegradation (%)Identified Impurities Including this compoundReference
Acid Hydrolysis1 N HCl, 60 °C, 1 h~7.90%Anti-isomer, Lactone
Base Hydrolysis2 N NaOH, 60 °C, 1 h~9.79%Desfluoro, Anti-isomer, Z-isomer, 5-Oxo, Lactone
Oxidative Hydrolysis3% H2O2, 25 °C, 1 h~7.43%Desfluoro, Anti-isomer, Z-isomer, 5-Oxo, Lactone
Thermal Degradation60 °C, 2 days~9.64%Desfluoro, Anti-isomer, Z-isomer, 5-Oxo, Lactone, t-Butyl ester
Humidity Stress25 °C, 90% RH, 7 days~3.92%5-Oxo, Lactone, Imp-B

Table 2: Key Pitavastatin Impurities and Their Classification

Impurity NameCAS NumberTypeDescriptionRole in Quality ControlReference
This compound222306-15-2Degradation ImpurityForms as a result of oxidation or other stressStability testing, assessment of oxidative stability chemicea.com
Pitavastatin LactoneN/ADegradation ImpurityForms via ester-type pitavastatin glucuronideMonitoring hydrolytic stability chemicea.comdrugbank.com
Pitavastatin Desfluoro Impurity1258947-30-6Process ImpurityResults from defluorination during synthesisEnsuring purity of fluorinated derivatives chemicea.com
Pitavastatin Anti-isomer769908-13-6Potential ImpurityIsomeric variationMethod development, ensuring stereochemical consistency chemicea.com
Pitavastatin Z-isomerN/APotential ImpurityIsomeric variationMethod development, ensuring stereochemical consistency
Pitavastatin t-Butyl Ester586966-54-3Process ImpuritySynthetic intermediateEnsuring product purity and pharmacopeial compliance chemicea.com

Compound Name List:

this compound

Pitavastatin

Pitavastatin Calcium

Pitavastatin Calcium (Z)-Isomer

Pitavastatin Methyl Ester

Pitavastatin t-Butyl Ester

Pitavastatin Defluoro Impurity

Pitavastatin Anti Isomer

Pitavastatin Lactone

Pitavastatin Desfluoro Impurity

Pitavastatin Z-isomer

Pitavastatin Impurity B

Pitavastatin 5-Oxo Impurity Calcium Salt

Pitavastatin 5-Oxo Impurity Sodium Salt

Analytical Methodologies for the Detection and Quantification of 5 Oxo Pitavastatin

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for resolving complex mixtures and are widely applied for the analysis of pharmaceutical impurities like 5-Oxo Pitavastatin (B1663618).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Pitavastatin and its impurities, including 5-Oxo Pitavastatin. Various HPLC methods have been developed and validated to ensure the purity and quality of Pitavastatin formulations. These methods typically employ reversed-phase chromatography, utilizing C18 stationary phases for effective separation.

One described HPLC method utilizes a gradient elution system with a C-18 column, a flow rate of 1.8 mL/min, and detection at 250 nm . The mobile phase consists of acetonitrile, sodium formate (B1220265) (0.005 M), and formic acid, with a specific gradient program to optimize resolution . Another approach employs an isocratic mobile phase comprising acetonitrile, water, and triethylamine, adjusted to a specific pH, with detection at 238 nm researchgate.net. This method achieved a retention time of approximately 5.70 minutes and demonstrated linearity over a concentration range of 0.1-2.5 µg/mL researchgate.net. Purity of reference standards is often assessed by HPLC, with purity levels frequently reported as greater than 95% or even >99.5% by area percentage lgcstandards.comgoogle.com. HPLC methods are also critical for stability-indicating assays, capable of detecting impurities formed under various stress conditions, such as thermal degradation or hydrolysis, where this compound has been identified as a degradation product .

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution compared to conventional HPLC, making it a valuable tool for impurity profiling and quantification. UPLC methods have been developed for the analysis of Pitavastatin and its related substances, including this compound alentris.orgresearchgate.net.

A UPLC-MS/MS method has been reported using a Waters® Acquity Ultra Performance LC system equipped with a BEH C18 column. The mobile phase typically involves a mixture of methanol (B129727) and formic acid, run at a flow rate of approximately 0.4 mL/min, with UV detection at wavelengths such as 290 nm or 240 nm researchgate.netnih.gov. UPLC facilitates faster separation of small molecules and provides improved analytical performance, which is crucial for identifying and quantifying impurities at low levels researchgate.net. For instance, the limit of quantification (LOQ) for this compound and other impurities using a UPLC method was reported to be as low as 0.075 µg/mL nih.gov. UPLC methods are also employed to study degradation pathways, providing insights into the formation of impurities like this compound under stress conditions alentris.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. This makes it indispensable for the accurate determination of this compound, particularly in complex matrices like biological fluids or pharmaceutical formulations.

LC-MS/MS methods for Pitavastatin analysis often utilize electrospray ionization (ESI) in positive ion mode for efficient ionization researchgate.netnih.gov. The separation is typically performed on reversed-phase columns such as C18 researchgate.netnih.gov. Quantification is commonly achieved using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes, which monitor specific precursor-to-product ion transitions characteristic of the analyte researchgate.netnih.govmdpi.com. For Pitavastatin, transitions like m/z 422.0→290.1 have been reported researchgate.net. Method validation studies for LC-MS/MS assays have demonstrated limits of detection (LOD) as low as 0.05 ng/mL and lower limits of quantification (LLOQ) of 0.1 ng/mL, with good linearity (0.2-200 ng/mL) and acceptable precision and accuracy researchgate.netnih.gov. These methods are vital for pharmacokinetic studies and for quantifying low levels of impurities in drug products researchgate.netnih.gov.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for confirming the precise structure and stereochemistry of this compound derpharmachemica.comnih.govresearchgate.net. NMR provides detailed information about the chemical environment of each atom within the molecule.

Detailed ¹H NMR spectral data for related pitavastatin isomers have been reported, offering characteristic chemical shifts and coupling constants that can be used for comparison and confirmation nih.gov. For example, ¹H NMR in methanol-d₄ has shown signals corresponding to aromatic protons, specific olefinic protons (e.g., H-7 at 6.42 ppm with a coupling constant of 11.5 Hz), hydroxyl-bearing carbons (H-5 and H-3), and the cyclopropyl (B3062369) group nih.gov. Studies have also utilized NMR to analyze conformational preferences and dynamics of pitavastatin analogues nih.govresearchgate.net. The provision of ¹H NMR (HNMR) and ¹³C NMR (13CNMR) data is standard practice for the characterization of reference standards of this compound allmpus.com.

Compound List

this compound

Pitavastatin

Pitavastatin Calcium

Pitavastatin 5-Oxo Impurity Calcium Salt

Pitavastatin 5-Oxo Impurity Sodium Salt

Pitavastatin 5-Oxo Acid

Pitavastatin 5-Oxo Ethyl Ester

Desfluoro impurity

Anti-isomer impurity

Z-isomer impurity

Lactone impurity

Tertiary butyl ester impurity

Imp-B

Methyl ester impurity

Pitavastatin enantiomeric impurity

Pitavastatin diastereoisomer impurity

Pitavastatin (3R,5R)-Isomer Sodium Salt

Pitavastatin (3R,5S)-Isomer Calcium Salt

Pitavastatin (3S,5R)-Isomer Calcium Salt

Pitavastatin (3S,5S)-Isomer Calcium

Pitavastatin (3S,5S)-Isomer Ethyl Ester

Pitavastatin (5S)-Oxo Impurity

Pitavastatin 3-O-Glucuronide

Pitavastatin 3-Oxo Ethyl Ester

Pitavastatin 3-Oxo Sodium

Pitavastatin 3S, 5S-Isomer Sodium

Pitavastatin 5-Oxo Ethyl Ester

Pitavastatin 8

Pitavastatin Acetonide T-Butyl Ester

Pitavastatin Benzophenanthridine Impurity

Pitavastatin Calcium (Z)-Isomer

Pitavastatin Defuoro Impurity Calcium Salt

Pitavastatin Desfluoro T-Butyl Ester

Atorvastatin

Rosuvastatin

Method Development and Validation for Research Applications

The validation of analytical methods ensures that they are suitable for their intended purpose, providing accurate, precise, and reliable results. This process involves evaluating several key performance characteristics.

Specificity, or selectivity, is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components particle.dkglobalresearchonline.neteuropa.eu. For this compound, specificity is demonstrated by ensuring that the analytical method can clearly distinguish it from Pitavastatin itself, as well as from other known Pitavastatin impurities and potential excipients in a formulation researchgate.netjapsonline.com. This is typically achieved by analyzing placebo samples and stressed samples (e.g., from forced degradation studies) alongside the analyte europa.eu. Chromatographic methods are evaluated for the resolution of this compound from closely eluting compounds, ensuring that its peak is well-separated europa.euresearchgate.netjapsonline.com.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range particle.dkeuropa.eu. This is typically assessed by analyzing a series of solutions with known concentrations of this compound and plotting the instrument response (e.g., peak area) against the concentration. A linear regression analysis is then performed to determine the correlation coefficient (r²), y-intercept, and slope europa.euchromatographyonline.comjapsonline.com. The acceptable range for an impurity method often extends from the reporting threshold or limit of quantification up to at least 120% of the proposed specification limit for the impurity europa.euchromatographyonline.com. For Pitavastatin analysis, linearity has been demonstrated over ranges such as 10–500 ng/ml with a correlation coefficient (r²) of 0.9993 japsonline.com.

The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected, but not necessarily quantified, with acceptable certainty particle.dkeuropa.eu. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy particle.dkeuropa.eu. These parameters are crucial for methods intended to quantify low levels of impurities like this compound. For Pitavastatin, LOD and LOQ values have been reported as low as 1.949 ng/ml and 5.907 ng/ml, respectively, for developed HPLC methods japsonline.com. Another study reported an LOQ of 3 ng/mL for Pitavastatin in human plasma using HPLC-FLD sciforum.net.

Accuracy is a measure of the closeness of the test results to the true value, typically assessed by recovering known amounts of the analyte added to a sample matrix particle.dkeuropa.euchromatographyonline.com. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample particle.dkeuropa.euchromatographyonline.com. It is evaluated through repeatability (intra-assay precision) and intermediate precision (inter-assay precision). For Pitavastatin, accuracy has been demonstrated with recovery studies yielding values between 98.8–101.6% researchgate.net, and within ±4.3% of nominal values researchgate.net. Precision is often expressed as Relative Standard Deviation (%RSD), with typical acceptance criteria for impurities being ≤5.0% RSD at levels ten times the reporting threshold chromatographyonline.com. Intra- and inter-day precision for Pitavastatin quantification in plasma has shown %RSD values between 0.88% and 9.63% sciforum.net.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, temperature, or flow rate researchgate.netjapsonline.comchromatographyonline.comjapsonline.com. A robust method provides an indication of its reliability during normal usage in a routine laboratory particle.dkeuropa.eu. For example, variations in mobile phase composition by ±5% and flow rate by ±0.2 mL/min have been evaluated for Pitavastatin methods, with results showing low %RSD, indicating robustness japsonline.comjapsonline.com.

Application as a Reference Standard in Pharmaceutical Research

This compound serves as a critical reference standard in various aspects of pharmaceutical research and development biosynth.comsynzeal.comaxios-research.comsynthinkchemicals.comaxios-research.comcleanchemlab.comsynzeal.comvenkatasailifesciences.comvwr.comsynzeal.comlgcstandards.com. Its availability with high purity and comprehensive characterization data is essential for:

Method Development and Validation: It is used to develop and validate analytical methods (e.g., HPLC, UPLC) for the detection and quantification of this compound as an impurity or degradation product in Pitavastatin drug substances and formulations synzeal.comaxios-research.comaxios-research.comcleanchemlab.comsynzeal.comvenkatasailifesciences.com.

Quality Control (QC): As a reference standard, it is indispensable for routine quality control testing of Pitavastatin products to ensure that levels of this compound remain within acceptable limits, adhering to regulatory specifications synzeal.comsynthinkchemicals.comcleanchemlab.comsynzeal.comsynzeal.com.

Stability Studies: this compound is used to monitor its formation as a degradation product under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis) during stability testing of Pitavastatin .

Impurity Profiling: It aids in the comprehensive identification and quantification of impurities in Pitavastatin, contributing to a thorough understanding of the drug's impurity profile axios-research.com.

Pharmacokinetic and Metabolism Studies: In research settings, it can be used to study the metabolic pathways of Pitavastatin and to quantify its presence in biological samples biosynth.com.

Regulatory Submissions: Certified reference standards are crucial for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory authorities like the FDA, ensuring the quality and consistency of the drug product synzeal.comsynthinkchemicals.comcleanchemlab.comsynzeal.com.

The availability of well-characterized this compound reference standards, often with purity exceeding 99%, supports the development of reliable analytical techniques and ensures the production of high-quality pharmaceutical products biosynth.comsynzeal.comsynthinkchemicals.comcleanchemlab.comsynzeal.com.

Pharmacological Profile and Mechanistic Relevance of 5 Oxo Pitavastatin

Assessment of Intrinsic Pharmacological Activity

In Vitro Enzyme Inhibition Assays (e.g., HMG-CoA Reductase, if applicable)

Pitavastatin (B1663618) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. In one study utilizing rat liver microsomes, pitavastatin demonstrated a 50% inhibitory concentration (IC50) of 6.8 nM for HMG-CoA reductase. nih.gov Another study reported an IC50 of 5.8 nM for the inhibition of cholesterol synthesis in the human hepatoma cell line HepG2. nih.gov

While 5-Oxo Pitavastatin is recognized as a metabolite of pitavastatin, formed through oxidation, specific data regarding its direct inhibitory activity on HMG-CoA reductase is not extensively documented in publicly available literature. The formation of this compound is considered a degradation pathway, particularly under oxidative stress conditions. chemicea.com Generally, metabolites of statins may exhibit significantly reduced or no inhibitory activity on HMG-CoA reductase compared to the parent compound. However, without direct experimental data on the IC50 of this compound, its intrinsic contribution to cholesterol reduction via direct enzyme inhibition remains to be fully elucidated.

Cell-Based Assays for Molecular Target Interaction (if any reported)

Cell-based assays provide valuable insights into the cellular effects of a compound beyond direct enzyme inhibition. For instance, pitavastatin has been shown to induce the expression of the LDL receptor more efficiently than other statins, which enhances the clearance of LDL cholesterol from circulation. nih.gov In studies on fibroblast migration, pitavastatin treatment led to an increase in both Sterol Regulatory Element-Binding Protein-2 (SREBP-2) and LDL receptor (LDLr) expression, indicating a cellular response to inhibited cholesterol synthesis. irrespub.com

Currently, there is a lack of specific reports on cell-based assays conducted with isolated this compound to evaluate its interaction with molecular targets such as the LDL receptor or its impact on cellular cholesterol homeostasis. Such studies would be crucial to determine if this metabolite retains any of the pleiotropic effects observed with the parent drug or if it has any independent cellular activities.

Role in Pitavastatin Disposition and Pharmacokinetics

The formation of this compound is a component of the metabolic journey of pitavastatin in the body. Understanding its role in the disposition and pharmacokinetics of the parent drug is essential for a complete picture of pitavastatin's behavior in preclinical models.

Contribution to Overall Metabolic Clearance in Preclinical Models

The metabolism of pitavastatin varies across different preclinical species. In vitro studies using liver microsomes from rats, dogs, rabbits, and monkeys have been conducted to understand these differences. nih.gov While the primary metabolic pathway for pitavastatin in humans and several animal models is glucuronidation leading to the formation of pitavastatin lactone, oxidative metabolism also occurs. nih.govsci-hub.se

Influence on Parent Drug Exposure (in non-human models)

The pharmacokinetic profile of pitavastatin has been characterized in several non-human models. In rats, pitavastatin exhibits high bioavailability (80%), and it is selectively distributed to the liver. nih.gov Studies in rats have also been conducted to investigate the pharmacokinetics of pitavastatin in wild-type and organic anion transporting polypeptide 1b2 (OATP1B2) knockout models. researchgate.net

There is currently no direct evidence from preclinical studies to suggest that the formation or presence of this compound significantly influences the exposure (as measured by AUC and Cmax) of the parent drug, pitavastatin. Typically, the formation of metabolites is a mechanism of clearance, which by definition reduces the exposure of the parent drug. However, the extent of this influence depends on the rate and extent of the metabolite's formation. Without specific pharmacokinetic interaction studies between pitavastatin and this compound, this aspect remains an area for further investigation.

Structure-Activity Relationship (SAR) Implications of the 5-Oxo Modification

The chemical structure of a drug is intrinsically linked to its pharmacological activity. The introduction of a ketone group at the 5-position of the heptenoic acid side chain of pitavastatin to form this compound has significant implications for its interaction with the HMG-CoA reductase enzyme.

The pharmacophore of statins, responsible for their inhibitory activity, is the 3,5-dihydroxy heptenoic acid moiety. researchgate.net This structure mimics the endogenous substrate, HMG-CoA, and binds to the active site of the HMG-CoA reductase enzyme. The hydroxyl groups at the 3 and 5 positions are crucial for this interaction.

The conversion of the 5-hydroxyl group to a 5-oxo (ketone) group in this compound would fundamentally alter this critical pharmacophore. This modification would likely disrupt the hydrogen bonding interactions within the enzyme's active site that are essential for potent inhibition. Therefore, it is highly probable that this compound has significantly reduced or no inhibitory activity towards HMG-CoA reductase compared to the parent pitavastatin.

Comparison of Activity with Parent Pitavastatin and Other Metabolites

Pitavastatin undergoes minimal metabolism in the body, a characteristic that distinguishes it from some other statins. The primary metabolic pathway is glucuronidation, leading to the formation of pitavastatin lactone, which is the major metabolite found in human plasma. fda.govdrugbank.com This lactone form is considered to be inactive. nih.govresearchgate.net

Other minor metabolites of pitavastatin have been identified, including this compound. However, detailed studies comparing the HMG-CoA reductase inhibitory activity of this compound to that of the parent Pitavastatin are scarce in the available literature. The general understanding is that the pharmacological activity of Pitavastatin's metabolites, including the oxidized forms, is significantly lower than that of the parent drug. This is consistent with the fact that Pitavastatin is primarily excreted unchanged in the bile, indicating limited metabolic breakdown into active compounds. nih.gov

The focus of clinical and pharmacological research has predominantly been on the efficacy and safety of the parent compound, Pitavastatin.

Research Applications and Future Directions

Utility in Understanding Pitavastatin's Metabolic Fate

The study of 5-Oxo Pitavastatin (B1663618), also known as metabolite M-3, is crucial for a holistic understanding of pitavastatin's metabolic fate. nih.govclinpgx.org Its formation, whether through enzymatic processes in vivo or as a degradation product under specific conditions, sheds light on the alternative biotransformation pathways of the parent drug beyond the main glucuronidation route. Understanding these minor pathways is essential for a comprehensive risk assessment and for predicting potential drug-drug interactions, even if the primary pathways suggest a low probability.

Forced degradation studies have been instrumental in identifying 5-Oxo Pitavastatin. These studies subject pitavastatin to various stress conditions such as acid, base, oxidation, heat, and light to predict its degradation products. scirp.orgscirp.org Notably, this compound has been observed to form under oxidative and basic hydrolysis conditions. A Japanese patent has also confirmed that the decomposition of pitavastatin calcium salt into the 5-keto form is an impurity resulting from oxidation. google.com This information is vital for defining stable storage conditions and formulation strategies for pitavastatin.

The table below summarizes the conditions under which this compound has been identified as a degradation product in forced degradation studies.

Stress ConditionFormation of this compoundOther Impurities Formed
Oxidative Hydrolysis (3% H2O2, 25°C, 1h)YesDesfluoro impurity, anti-isomer impurity, Z-isomer impurity, lactone
Base Hydrolysis (2 N NaOH, 60°C, 1h)YesDesfluoro, Anti-isomer, Z-isomer, and Lactone impurities
Thermal Degradation (60°C, 2 days)YesDesfluoro impurity, Anti-isomer impurity, Z-isomer impurity, Lactone impurity, and Tertiary butyl ester impurity
Humidity Stress (25°C, 90% RH, 7 days)YesLactone impurity, and Imp-B
Acid Hydrolysis (1 N HCl, 60°C, 1h)NoAnti-isomer impurity and lactone impurity
Water Hydrolysis (60°C, 2 hours)NoZ-isomer impurity, Methyl ester impurity, and Lactone impurity
Photolytic Stress (200 W h/m2 and 1.2 million lux Hour)NoLactone impurity

This table is based on data from forced degradation studies of pitavastatin.

Potential as a Research Marker for Specific Metabolic Pathways

The presence and quantity of this compound could potentially serve as a research marker for specific, less-dominant metabolic pathways of pitavastatin. While the bulk of pitavastatin is metabolized via UGT enzymes (UGT1A3 and UGT2B7), a minor portion is metabolized by CYP2C9 and to a lesser extent, CYP2C8. drugbank.comnih.gov The formation of an oxidized metabolite like this compound suggests the involvement of an oxidative pathway. Further research is needed to definitively identify the specific enzymes responsible for its formation in vivo. If its formation is linked to a particular CYP isozyme, its levels could be used to study the activity of that enzyme in the presence of pitavastatin or other co-administered drugs.

Development of Advanced Analytical Techniques for Comprehensive Metabolite and Impurity Profiling

The accurate detection and quantification of minor metabolites and impurities like this compound necessitate the development and validation of highly sensitive and specific analytical methods. Techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are at the forefront of this endeavor.

A stability-indicating UPLC method has been developed to separate pitavastatin from its potential impurities, including this compound. scirp.orgscirp.org These methods are crucial for quality control in pharmaceutical manufacturing and for detailed metabolic studies. LC-MS/MS methods have also been established for the simultaneous determination of pitavastatin and its major metabolite, pitavastatin lactone, in human plasma and urine, demonstrating the capability of this technology to handle complex biological matrices. nih.govresearchgate.net The application of such advanced techniques is essential for creating a comprehensive profile of all pitavastatin-related substances in biological samples.

Exploration of Novel Biotransformation Pathways

The identification of this compound encourages the exploration of novel biotransformation pathways for pitavastatin. While glucuronidation is the primary route, the existence of an oxidized metabolite points towards the contribution of oxidative metabolism. Future research could focus on in vitro studies using human liver microsomes or recombinant human CYP enzymes to pinpoint the specific enzymes involved in the conversion of pitavastatin to this compound. Understanding these alternative pathways is critical for a complete metabolic map and for predicting inter-individual variability in drug response.

In Silico Modeling for Predicting Metabolite Formation and Disposition

In silico modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, offers a powerful tool for predicting the formation and disposition of metabolites like this compound. nih.govresearchgate.netresearchgate.net PBPK models integrate physicochemical properties of the drug, in vitro metabolism and transport data, and physiological information to simulate the pharmacokinetics of the parent drug and its metabolites. nih.govresearchgate.netnih.gov

By incorporating in vitro data on the formation of this compound, PBPK models could be developed to predict its plasma concentration-time profiles in different patient populations. These models can also be used to explore the impact of genetic polymorphisms in metabolizing enzymes and transporters on the formation of this metabolite. nih.govresearchgate.net Such simulations can guide the design of clinical studies and help in understanding the clinical relevance of minor metabolic pathways.

Integration of Omics Technologies for Systems-Level Understanding of Drug Metabolism

The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, provides a systems-level approach to understanding drug metabolism. Pharmacometabolomics, for instance, can be used to study the global metabolic effects of pitavastatin and identify novel biomarkers related to its efficacy and metabolism. A systems biology approach, combining experimental data with computational modeling, can elucidate the complex interplay of enzymes, transporters, and regulatory networks that govern the metabolic fate of pitavastatin, including the formation of this compound. nih.govcambridge.org This integrated approach holds the promise of a more personalized understanding of drug response and metabolism.

Q & A

Basic Research: What experimental models are recommended to study the lipid-lowering efficacy of 5-Oxo Pitavastatin?

Answer:

  • In vitro models : Use hepatocyte cell lines (e.g., HepG2) to assess inhibition of HMG-CoA reductase activity, a key mechanism of statins . Measure LDL receptor upregulation via qPCR or Western blot.
  • In vivo models : Rodent models (e.g., high-fat diet-induced hyperlipidemic rats) are suitable for evaluating dose-dependent reductions in total cholesterol, LDL-C, and triglycerides. Include a 3–12 week treatment period to align with pharmacokinetic profiles .
  • Methodological tip : Employ factorial designs (e.g., 3² factorial) to optimize variables like dose and administration frequency while minimizing confounding factors .

Basic Research: How can researchers optimize the formulation of this compound for enhanced bioavailability?

Answer:

  • Formulation variables : Test superdisintegrants (e.g., Indion414) and sublimating agents (e.g., camphor) using a 3² factorial design. Monitor dependent parameters like disintegration time and in vitro drug release .
  • Analytical methods : Use HPLC to quantify drug dissolution rates and UV spectrophotometry for stability testing under varied pH/temperature conditions.
  • Key metric : Aim for a disintegration time <30 seconds and >90% drug release within 15 minutes for fast-dissolving tablet formulations .

Advanced Research: How do pharmacokinetic interactions between this compound and CYP450 inhibitors affect clinical outcomes?

Answer:

  • Mechanistic insight : Pitavastatin is minimally metabolized by CYP2C9/CYP2C8 (<3%), reducing interaction risks with CYP3A4 inhibitors (e.g., clarithromycin). However, monitor AUC changes when co-administered with drugs like gemfibrozil (↑1.8-fold AUC) .
  • Methodology : Conduct in vitro microsomal assays to quantify CYP450 inhibition/induction. Validate with clinical pharmacokinetic studies using crossover designs .
  • Data analysis : Use non-compartmental analysis (NCA) to calculate Cmax, Tmax, and half-life. Report % change relative to Pitavastatin alone (e.g., 0% = no interaction) .

Advanced Research: What statistical approaches resolve contradictions in dose-response data for this compound?

Answer:

  • Meta-analysis : Pool data from RCTs and before-after studies (n ≥ 5,000 participants) to model log-linear dose-response relationships. Use inverse variance weighting to account for study heterogeneity .
  • Contradiction resolution : For conflicting HDL-C results (e.g., 4% mean increase vs. null effects), apply subgroup analysis by baseline HDL levels or genetic polymorphisms (e.g., CETP variants) .
  • Software tools : Leverage Review Manager for meta-regression and Design Expert for response surface modeling .

Advanced Research: How can synergistic effects of this compound with AKT inhibitors be evaluated in oncology models?

Answer:

  • Experimental design : Treat TNBC cell lines (e.g., SUM159, MDA-MB-468) with Pitavastatin + AZD5363 (AKT inhibitor) for 72 hours. Measure cell density via SRB assay and apoptosis via flow cytometry .
  • Statistical analysis : Use two-way ANOVA with Dunnett’s test to compare combination vs. monotherapy. Report synergistic indices (e.g., Combination Index <1) .
  • Translational relevance : Validate in xenograft models with endpoints like tumor volume reduction and cholesterol biosynthesis markers (e.g., squalene synthase activity) .

Basic Research: What PICOT framework guides clinical trials on this compound for HIV-associated dyslipidemia?

Answer:

  • PICOT Template :
    • P : HIV+ adults with LDL-C 70–189 mg/dL.
    • I : Daily 4 mg Pitavastatin.
    • C : Placebo.
    • O : MACE reduction (non-fatal MI, stroke).
    • T : 5.6-year follow-up .
  • Trial design : Use a double-blind RCT with stratified randomization by baseline ASCVD risk. Include sensitivity analyses for missing data and subgroup effects (e.g., viral load) .

Advanced Research: How does this compound’s minimal CYP450 metabolism influence its safety profile in polypharmacy scenarios?

Answer:

  • Risk assessment : Retrospective cohort studies show no clinically significant interactions with antiretrovirals (e.g., integrase inhibitors) or anticoagulants (e.g., warfarin) .
  • Methodology : Perform pharmacovigilance analyses using FAERS or WHO VigiBase data. Apply disproportionality metrics (e.g., ROR) to detect muscle-related adverse events (e.g., myopathy) .
  • Key finding : Pitavastatin’s safety in polypharmacy is attributed to its renal excretion (15%) and lack of CYP3A4 dependency .

Basic Research: What biomarkers validate this compound’s efficacy in preclinical models?

Answer:

  • Primary biomarkers : LDL-C (-33.3% to -54.7%), total cholesterol (-23.3% to -39.0%), and triglycerides (-13.0% to -28.1%) after 12-week treatment .
  • Secondary biomarkers : Hs-CRP (↓20–30%) and PCSK9 levels (↑15–25%) to assess anti-inflammatory and compensatory pathways .
  • Analytical validation : Use enzymatic colorimetric assays for lipids and ELISA for protein biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.